

Technical Guide: Boc-Aminooxy-PEG3-azide - Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Boc-Aminooxy-PEG3-azide	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the heterobifunctional linker, **Boc-Aminooxy-PEG3-azide**. It covers its chemical structure, physicochemical properties, a detailed, plausible synthesis protocol, and its primary applications in bioconjugation, click chemistry, and the development of Proteolysis Targeting Chimeras (PROTACs). The information is intended to support researchers in the fields of chemical biology, drug discovery, and materials science.

Introduction

Boc-Aminooxy-PEG3-azide is a versatile chemical tool featuring three key components: a tert-butyloxycarbonyl (Boc) protected aminooxy group, a triethylene glycol (PEG3) spacer, and a terminal azide group. This unique architecture allows for sequential and orthogonal conjugation strategies. The azide moiety facilitates covalent linkage to alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry". The Boc-protected aminooxy group, upon deprotection under mild acidic conditions, can react with aldehydes or ketones to form stable oxime ethers. The hydrophilic PEG3 spacer enhances aqueous solubility and provides spatial separation between conjugated molecules. These properties make it a valuable linker for constructing complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and PROTACs[1].



Chemical Structure and Properties

The chemical structure of **Boc-Aminooxy-PEG3-azide** is characterized by a central hydrophilic PEG3 core, flanked by two distinct functional groups. The SMILES representation of the molecule is O=C(OC(C)(C)(NOCCOCCOCCOCN=[N+]=[N-].

Table 1: Physicochemical Properties of Boc-Aminooxy-PEG3-azide

Property	Value	Reference
Molecular Formula	C13H26N4O6	[2][3]
Molecular Weight	334.37 g/mol	[1][4]
CAS Number	1235514-15-4	[1][2]
Appearance	Colorless oil	[5]
Purity	Typically >96%	[4]
Solubility	Soluble in DCM, THF, acetonitrile, DMF, and DMSO	[5]
Storage	Recommended storage at -20°C	[2]

Synthesis of Boc-Aminooxy-PEG3-azide

While specific, peer-reviewed synthesis protocols for **Boc-Aminooxy-PEG3-azide** are not readily available in the public domain, a plausible and chemically sound synthetic route can be proposed based on established organic chemistry transformations. A logical approach involves a two-step synthesis starting from the commercially available precursor, t-Boc-Aminooxy-PEG3-alcohol.

Proposed Synthesis Workflow

The proposed synthesis involves the activation of the terminal hydroxyl group of t-Boc-Aminooxy-PEG3-alcohol via mesylation, followed by nucleophilic substitution with sodium azide to yield the final product.



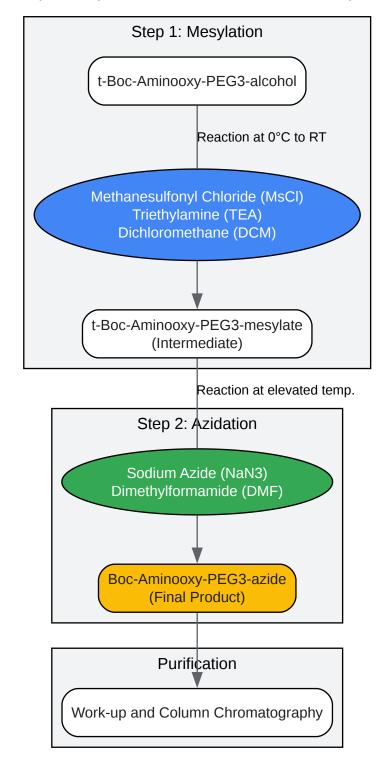


Figure 1. Proposed Synthesis Workflow for Boc-Aminooxy-PEG3-azide

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Caption: Figure 1. Proposed Synthesis Workflow for **Boc-Aminooxy-PEG3-azide**



Detailed Experimental Protocols

Step 1: Synthesis of t-Boc-Aminooxy-PEG3-mesylate (Intermediate)

- Reaction Setup: To a solution of t-Boc-Aminooxy-PEG3-alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C, add triethylamine (TEA) (1.5 eq).
- Mesylation: Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise to the stirred solution.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
 Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated intermediate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of **Boc-Aminooxy-PEG3-azide** (Final Product)

- Reaction Setup: Dissolve the crude t-Boc-Aminooxy-PEG3-mesylate from the previous step in anhydrous dimethylformamide (DMF).
- Azidation: Add sodium azide (NaN3) (3.0 eq) to the solution. Heat the reaction mixture to 60-80°C and stir for 12-16 hours.
- Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.
- Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent such as ethyl acetate.
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by



column chromatography on silica gel to afford the pure **Boc-Aminooxy-PEG3-azide**.

Applications in Research and Drug Development

Boc-Aminooxy-PEG3-azide is a powerful tool for the construction of complex bioconjugates and functional molecules.

- PROTAC Development: As a heterobifunctional linker, it is used to connect a target proteinbinding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs. The linker's length and flexibility are critical for inducing the ternary complex formation necessary for target protein degradation.
- Antibody-Drug Conjugates (ADCs): The azide group can be used to attach the linker to an antibody, while the deprotected aminooxy group can conjugate a cytotoxic drug containing an aldehyde or ketone.
- Surface Modification: The azide and aminooxy functionalities can be used to immobilize biomolecules onto surfaces for applications in diagnostics and biomaterials.
- Click Chemistry: The azide group allows for its use in a wide range of click chemistry reactions, enabling the efficient and specific labeling of biomolecules.

Conclusion

Boc-Aminooxy-PEG3-azide is a valuable and versatile heterobifunctional linker with broad applications in chemical biology and drug discovery. Its well-defined structure, featuring orthogonal reactive groups and a hydrophilic spacer, provides researchers with a robust tool for the precise construction of complex molecular architectures. The synthetic route outlined in this guide, based on established chemical principles, offers a reliable method for its preparation in a laboratory setting.

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- To cite this document: BenchChem. [Technical Guide: Boc-Aminooxy-PEG3-azide Structure, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611191#boc-aminooxy-peg3-azide-structure-and-synthesis]

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